
2-Nitro-6-(trifluoromethyl)pyridine-4-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-6-(trifluoromethyl)pyridine-4-acetic acid is an organic compound that belongs to the class of nitro-substituted pyridines. This compound is characterized by the presence of a nitro group (-NO2) at the 2-position, a trifluoromethyl group (-CF3) at the 6-position, and an acetic acid group (-CH2COOH) at the 4-position of the pyridine ring. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-6-(trifluoromethyl)pyridine-4-acetic acid typically involves the introduction of the nitro and trifluoromethyl groups onto the pyridine ring, followed by the addition of the acetic acid group. One common method is the nitration of 6-(trifluoromethyl)pyridine, followed by the carboxylation of the resulting nitro compound. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and high temperatures to facilitate the nitration process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitro-6-(trifluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-amino-6-(trifluoromethyl)pyridine-4-acetic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Nitro-6-(trifluoromethyl)pyridine-4-acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.
Mecanismo De Acción
The mechanism of action of 2-Nitro-6-(trifluoromethyl)pyridine-4-acetic acid is largely dependent on its chemical structure. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets. The trifluoromethyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The acetic acid group can participate in hydrogen bonding and ionic interactions with biological molecules, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
2-Nitro-4-(trifluoromethyl)pyridine: Similar structure but lacks the acetic acid group.
2-Nitro-6-(trifluoromethyl)pyridine: Similar structure but lacks the acetic acid group.
2-Amino-6-(trifluoromethyl)pyridine-4-acetic acid: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 2-Nitro-6-(trifluoromethyl)pyridine-4-acetic acid is unique due to the combination of the nitro, trifluoromethyl, and acetic acid groups on the pyridine ring. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C8H5F3N2O4 |
|---|---|
Peso molecular |
250.13 g/mol |
Nombre IUPAC |
2-[2-nitro-6-(trifluoromethyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C8H5F3N2O4/c9-8(10,11)5-1-4(3-7(14)15)2-6(12-5)13(16)17/h1-2H,3H2,(H,14,15) |
Clave InChI |
PJZHZRCVGWRITB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C(F)(F)F)[N+](=O)[O-])CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


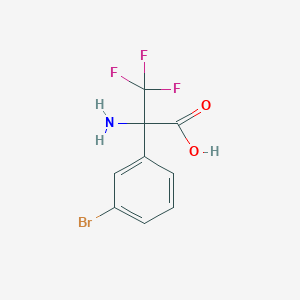

![6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde](/img/structure/B14853001.png)

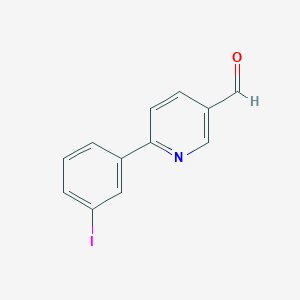
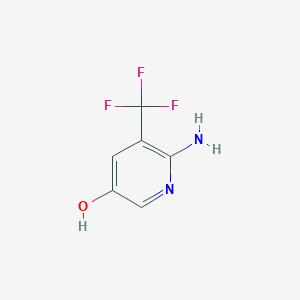

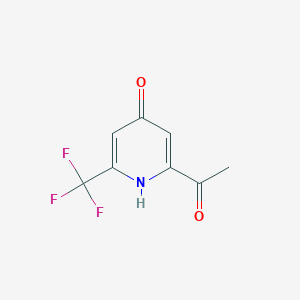
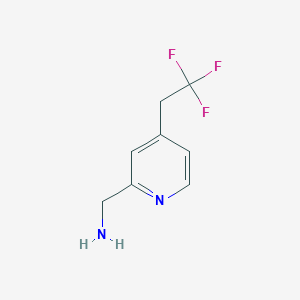
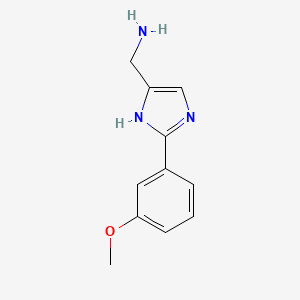
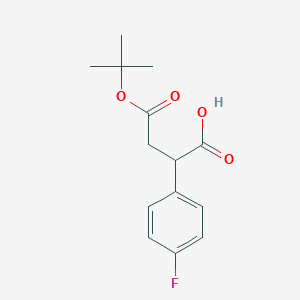
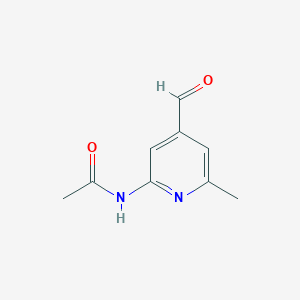
![1-[2-(Dimethylamino)pyrimidin-4-YL]ethanone](/img/structure/B14853061.png)
![3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14853063.png)
